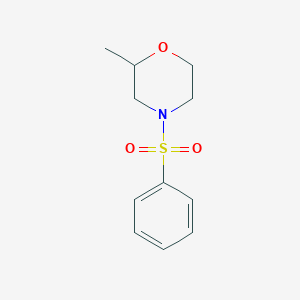

2-Methyl-4-(phenylsulfonyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Chemical Sciences

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org It is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This prevalence is due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability of drug candidates. nih.gov The morpholine moiety is a versatile building block in organic synthesis and can be readily incorporated into more complex molecular architectures. nih.gov Its presence in a molecule can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov

The Role of Sulfonyl Moieties in Heterocyclic Compounds

The sulfonyl group (-SO2-) is a strongly electron-withdrawing functional group that can significantly influence the properties of a molecule. When attached to a heterocyclic ring system, it can modulate the electron density of the ring and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The incorporation of a sulfonyl moiety can enhance the metabolic stability of a compound and is a common feature in a wide array of therapeutic agents.

Overview of N-Phenylsulfonyl Morpholine Derivatives in Academic Context

The combination of the morpholine ring and a phenylsulfonyl group gives rise to N-phenylsulfonyl morpholine derivatives, a class of compounds that has been the subject of academic research. A notable example is the investigation of 4-(phenylsulfonyl)morpholine (B1295087) derivatives for their potential in cancer therapy. researchgate.netnih.gov Research has demonstrated that these compounds can induce multipathway regulation against triple-negative breast cancer, one of the most aggressive forms of the disease. researchgate.netnih.gov These studies have identified 4-(phenylsulfonyl)morpholine as an excellent pharmacophore for the design of novel anti-cancer agents, with several derivatives showing potent activity in preclinical models. researchgate.netnih.gov

Research Landscape and Emerging Trends in 2-Methyl-4-(phenylsulfonyl)morpholine Studies

While the broader class of N-phenylsulfonyl morpholine derivatives has seen notable research interest, specific studies focusing solely on this compound are not extensively represented in the currently available scientific literature. Much of the existing research focuses on the parent compound, 4-(phenylsulfonyl)morpholine, and its various derivatives with substitutions on the phenyl ring. researchgate.netnih.gov The introduction of a methyl group at the 2-position of the morpholine ring in this compound would be expected to introduce chirality and potentially alter the compound's steric and electronic properties. This could, in turn, influence its biological activity and interaction with therapeutic targets. However, detailed investigations into these aspects of this compound are yet to be widely published. The synthesis of such a compound would likely follow established methods for the N-arylsulfonylation of substituted morpholines.

Future research could focus on the stereoselective synthesis of the enantiomers of this compound and the evaluation of their individual biological activities. A comparative study with its non-methylated counterpart, 4-(phenylsulfonyl)morpholine, could provide valuable insights into the structure-activity relationship of this class of compounds.

Below is a table of related N-Phenylsulfonyl Morpholine derivatives and their reported biological activities.

| Compound Name | Substitution | Reported Biological Activity |

| 4-(Phenylsulfonyl)morpholine | None on morpholine ring | Anticancer activity against triple-negative breast cancer cell lines. researchgate.netnih.gov |

| GL24 (a 4-(phenylsulfonyl)morpholine derivative) | Substitution on the phenyl ring | Potent inhibition of triple-negative breast cancer cell growth. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-10-9-12(7-8-15-10)16(13,14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZHULXCPQDGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679782 | |

| Record name | 4-(Benzenesulfonyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219152-02-9 | |

| Record name | 4-(Benzenesulfonyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 4 Phenylsulfonyl Morpholine and Analogues

Retrosynthetic Analysis of the 2-Methyl-4-(phenylsulfonyl)morpholine Core

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that inform the main synthetic strategies. The most intuitive disconnection is at the nitrogen-sulfur bond, which suggests a nucleophilic substitution reaction. This approach involves the formation of the N-sulfonyl bond by reacting a suitable morpholine (B109124) derivative with a phenylsulfonyl source.

A second disconnection can be envisioned within the morpholine ring itself, breaking the C-O and C-N bonds. This suggests a cyclization strategy where the heterocyclic ring is constructed from an acyclic precursor, such as an appropriately substituted amino alcohol. This latter approach is particularly useful when access to the pre-formed 2-methylmorpholine (B1581761) is limited or when diverse substitutions on the morpholine ring are desired.

Direct Synthesis Routes via Nucleophilic Substitution of Morpholine

The most direct and commonly employed method for the synthesis of this compound involves the nucleophilic substitution of 2-methylmorpholine with a benzenesulfonyl derivative.

Reaction with Benzenesulfonyl Chloride Derivatives

This method relies on the reaction of 2-methylmorpholine with benzenesulfonyl chloride in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases used for this transformation include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. The reaction is typically carried out in an inert aprotic solvent, for instance, dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature or with gentle heating.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Methylmorpholine | Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | This compound |

| 2-Methylmorpholine | Benzenesulfonyl Chloride | Potassium Carbonate | Tetrahydrofuran | This compound |

Multi-Step Synthetic Approaches Involving Morpholine Ring Formation

An alternative to the direct sulfonylation of pre-formed 2-methylmorpholine is the construction of the morpholine ring as an integral part of the synthesis. This approach offers greater flexibility for creating a variety of analogues.

Cyclization Reactions from Amino Alcohols and Halogenated Reagents

The formation of the 2-methylmorpholine ring can be achieved through the cyclization of N-substituted amino alcohols. For instance, a common strategy involves the reaction of an N-protected 1-aminopropan-2-ol (B43004) derivative with a two-carbon electrophile that can subsequently cyclize. A key review highlights the synthesis of morpholines from vicinal amino alcohols and their derivatives as a fundamental approach. The general principle involves an intramolecular nucleophilic substitution to form the heterocyclic ring.

A typical sequence might involve the reaction of 1-aminopropan-2-ol with a suitable reagent like chloroacetyl chloride, followed by reduction and subsequent cyclization. Another approach involves the reaction of an amino alcohol with a dihaloethane derivative under basic conditions.

Polymer-Supported Synthesis for Derivatives and Libraries

For the generation of libraries of this compound analogues, polymer-supported synthesis can be a powerful tool. In this approach, a suitable starting material is attached to a solid support (polymer resin), and subsequent reactions are carried out in a sequential manner. This methodology facilitates purification, as excess reagents and by-products can be washed away, and the desired product is cleaved from the resin in the final step. For example, a resin-bound amino alcohol could be elaborated through a series of steps to form the sulfonated morpholine ring, allowing for the rapid synthesis of a diverse set of compounds for screening purposes.

Stereoselective Synthesis of Enantiomers and Diastereomers

The stereoselective synthesis of this compound and its analogues is crucial for understanding their structure-activity relationships in various chemical and biological contexts. Methodologies to control the stereochemistry at the C2 and other positions of the morpholine ring have been developed, yielding specific enantiomers and diastereomers.

One notable strategy involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway allows for the synthesis of a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields, diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to >99.9% ee). The utility of the resulting functionalized morpholines has been demonstrated through further transformations like ozonolysis, hydration, metathesis, and epoxidation reactions. researchgate.net

Another approach is the diastereoselective synthesis of substituted morpholines from vinyloxiranes and amino-alcohols. This method utilizes a sequential palladium(0)-catalyzed Tsuji–Trost reaction followed by an iron(III)-catalyzed heterocyclization. This strategy has been successfully applied to produce 2,6-, 2,5-, and 2,3-disubstituted, as well as 2,5,6- and 2,3,5-trisubstituted morpholines in good to excellent yields and diastereoselectivities. A key advantage of this method is the use of readily available starting materials and the generation of water as the only byproduct, aligning with principles of atom economy. nih.gov

Furthermore, a photocatalytic, diastereoselective annulation strategy has been developed for the direct synthesis of morpholines. This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. It allows for diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. organic-chemistry.orgacs.org Mechanistic studies indicate that the reaction proceeds through the formation of a radical cation intermediate. acs.org This approach has also been extended to the synthesis of other nitrogen-containing heterocycles like piperidines and pyrrolidines. organic-chemistry.orgacs.org

The following table summarizes various stereoselective methods for the synthesis of substituted morpholines, which are applicable to the synthesis of analogues of this compound.

| Method | Key Features | Stereoselectivity | Yields | Reference |

| Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols | Atom-economic, versatile for various substitution patterns | Up to >99:1 dr, up to >99.9% ee | Up to 99% | researchgate.net |

| Sequential Pd(0)-catalyzed Tsuji–Trost/Fe(III)-catalyzed heterocyclization | Uses readily available vinyloxiranes and amino-alcohols | Good to excellent diastereoselectivities | Good to excellent | nih.gov |

| Photocatalytic diastereoselective annulation | Visible-light-activated, broad substrate scope | High stereoselectivity | High | organic-chemistry.orgacs.org |

Catalytic Methodologies in Morpholine Sulfonamide Synthesis

The synthesis of morpholine sulfonamides, including this compound, has been significantly advanced by the development of various catalytic methodologies. These approaches offer efficient and selective ways to construct the key N-aryl bond and the morpholine ring itself.

Transition Metal-Catalyzed N-Arylation Reactions

Transition metal-catalyzed N-arylation reactions are powerful tools for forming the C-N bond between an aryl group and the morpholine nitrogen. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the N-arylation of amines, including morpholine. rsc.orgresearchgate.net This reaction typically employs a palladium precursor and a phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. The choice of ligand is crucial for the reaction's efficiency and substrate scope. For instance, the use of biaryl monodentate phosphine ligands like XPhos has proven effective in the amination of aryl halides with morpholine. acs.org Mechanochemical methods for the Buchwald-Hartwig reaction have also been developed, offering a solvent-less and robust approach that can be performed without strict exclusion of air or water. rsc.org

The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides an alternative to palladium-based methods. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands, including amino acids. organic-chemistry.org These improved methods have expanded the functional group tolerance and applicability of the Ullmann reaction in the synthesis of N-arylated heterocycles. mdpi.com "On water" protocols for Ullmann-type C-N bond formation have also been reported, highlighting the move towards more environmentally friendly synthetic routes. acs.org

A comparison of these two key N-arylation reactions is presented in the table below.

| Reaction | Catalyst | Typical Substrates | Key Advantages | Reference |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates and amines | High efficiency, broad substrate scope, milder conditions | rsc.orgresearchgate.net |

| Ullmann Condensation | Copper | Aryl halides and amines/alcohols | Alternative to palladium, improved with modern ligands | wikipedia.orgmdpi.com |

Organocatalytic Approaches (e.g., Aminocatalysis in Urethane (B1682113) Formation Context)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. In the context of morpholine synthesis, aminocatalysis plays a significant role. Chiral morpholine derivatives can themselves act as organocatalysts. For instance, new organocatalysts belonging to the class of ß-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov While morpholine-enamines generally exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom, careful design of the catalyst can lead to efficient and stereoselective transformations. nih.gov

In the context of urethane formation, morpholine and its derivatives can act as catalysts. A theoretical study on the reaction of phenyl isocyanate and butan-1-ol showed that morpholine and 4-methylmorpholine (B44366) can catalyze urethane formation, with 4-methylmorpholine being the more effective catalyst. nih.govdntb.gov.uaresearchgate.net The reaction mechanism in the presence of these amine catalysts differs significantly from the catalyst-free pathway. nih.govdntb.gov.uaresearchgate.net This catalytic activity in urethane formation is relevant as urethane-containing intermediates can be precursors in certain synthetic routes to functionalized morpholines.

Photoredox Catalysis and Silicon Amine Protocol Reagents

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened up new avenues for the synthesis of complex molecules under mild conditions. A notable application in morpholine synthesis is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents. nih.govorganic-chemistry.orgacs.orgethz.ch This method allows for the scalable synthesis of substituted morpholines. nih.govorganic-chemistry.orgacs.orgethz.ch The success of this process often relies on the combination of an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), and a Lewis acid additive. nih.govorganic-chemistry.orgacs.orgethz.ch This combination facilitates the formation of an amine radical cation that can be easily reduced to complete the catalytic cycle. nih.govorganic-chemistry.orgacs.orgethz.ch The use of continuous flow conditions can further enhance the efficiency and scalability of this method. nih.govorganic-chemistry.orgacs.orgethz.ch

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other morpholine derivatives is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of benign solvent systems and the development of solvent-free reaction conditions.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant effort to replace them with more sustainable alternatives. acs.org

In the context of morpholine synthesis, a simple and high-yielding one or two-step, redox-neutral protocol has been reported for the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgnih.gov This methodology can be conducted in environmentally friendly solvents such as a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and isopropanol (B130326) (IPA). chemrxiv.org 2-MeTHF is considered a greener alternative to solvents like dichloromethane (DCM). chemrxiv.org

Furthermore, mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, are gaining traction. As mentioned earlier, a solvent-less Buchwald-Hartwig amination for the synthesis of N-arylated amines has been developed using ball-milling. rsc.org This approach is operationally simple and robust, and it avoids the use of bulk solvents. rsc.org

The following table highlights some green chemistry approaches applicable to morpholine sulfonamide synthesis.

| Green Chemistry Approach | Description | Example Application | Reference |

| Use of Benign Solvents | Replacing hazardous solvents with greener alternatives like 2-MeTHF. | Synthesis of morpholines from 1,2-amino alcohols. | chemrxiv.org |

| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent, often using mechanochemistry. | Buchwald-Hartwig amination via ball-milling. | rsc.org |

| "On Water" Synthesis | Utilizing water as a reaction medium for transition metal-catalyzed reactions. | Ullmann-type C-N bond formation. | acs.org |

Energy-Efficient Reaction Conditions

The synthesis of this compound and its analogues has benefited from the adoption of modern, energy-efficient technologies that aim to reduce reaction times, minimize energy consumption, and often improve product yields and safety profiles compared to conventional heating methods. These green chemistry approaches include microwave-assisted synthesis, ultrasound-promoted reactions, and continuous flow chemistry, which offer significant advantages by providing alternative energy transfer mechanisms.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. rsc.org This technique has been successfully applied to the N-sulfonylation of various amines, a key step in forming N-sulfonylmorpholine structures.

In a notable environmentally benign protocol, the sulfonylation of a wide range of amines has been achieved under solvent-free and catalyst-free conditions using microwave irradiation. rsc.org This method avoids the use of volatile organic solvents and catalysts, simplifying the work-up procedure and reducing chemical waste. The direct reaction of a secondary amine, such as 2-methylmorpholine, with a sulfonyl chloride like benzenesulfonyl chloride is significantly accelerated. Reactions that typically require several hours under conventional heating can be completed in a matter of minutes with excellent yields. rsc.orgmdpi.com

The efficiency of microwave-assisted synthesis is highlighted by the dramatic reduction in reaction times and the high yields obtained. For the N-sulfonylation of various amines, reactions are often complete within 2 to 10 minutes, affording the corresponding sulfonamides in yields typically exceeding 90%. rsc.org

| Amine Substrate | Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|---|

| General Secondary Amines | Microwave Irradiation | 2-10 min | >90% | Solvent-free, Catalyst-free |

| General Secondary Amines | Conventional Heating | Several hours | Variable | Often requires solvent and base/catalyst |

Ultrasound-Promoted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. nih.gov Ultrasound has been effectively used to promote the N-sulfonylation of amines, providing a rapid and efficient alternative to traditional methods.

One reported method involves the N-sulfonylation of amines, amides, and imides using p-toluenesulfonyl chloride in the presence of atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran under sonic conditions. researchgate.net This approach achieves the desired transformation in very short reaction times, typically between 2 to 8 minutes. researchgate.net The use of ultrasound can enhance mass transfer and activate the substrates, leading to high yields under mild conditions. researchgate.net Such methodologies are advantageous as they often operate at room temperature, thereby reducing the energy required for heating. researchgate.net

| Key Reagents | Solvent System | Reaction Time | Key Advantage |

|---|---|---|---|

| p-Toluenesulfonyl chloride, Atomized Sodium | Ethanol-Tetrahydrofuran (EtOH-THF) | 2-8 min | Extremely rapid synthesis at ambient temperature |

Continuous Flow Chemistry

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic reactions like sulfonylation. researchgate.netrsc.org The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, enhancing the safety of the process and preventing the formation of thermal degradation byproducts. researchgate.net

The synthesis of sulfonamides has been demonstrated in flow systems, which can significantly shorten reaction times and allow for safer handling of reactive intermediates. acs.org For instance, the electrochemical synthesis of sulfonamides by coupling thiols and amines has been carried out in a flow reactor, completing the transformation in just 5 minutes. acs.org This approach is not only energy-efficient, being driven by electricity, but also highly scalable. acs.orgnih.gov The precise control afforded by flow chemistry leads to higher product purity and more consistent yields, making it an attractive platform for the industrial synthesis of compounds like this compound. researchgate.net

Other Energy-Efficient Strategies

Other emerging energy-efficient techniques applicable to the synthesis of N-sulfonylmorpholine analogues include mechanochemistry and electrochemistry.

Mechanochemistry utilizes mechanical force, often through ball milling, to induce chemical reactions, frequently in the absence of bulk solvents. researchgate.net This method has been used for N-sulfonyl transfer reactions, offering a solvent-free, energy-efficient pathway. researchgate.net

Electrochemical synthesis uses electricity to drive chemical transformations, avoiding the need for conventional heating and often reducing the reliance on stoichiometric reagents. acs.orgacs.org The electrochemical oxidative coupling of amines and thiols to form sulfonamides is a prime example of a green and efficient synthetic route. acs.org

These advanced methodologies represent the forefront of sustainable chemical synthesis, offering robust and energy-efficient alternatives for the production of this compound and related compounds.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactivity of the Phenylsulfonyl Group

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution:

The sulfonyl group (-SO₂R) is a meta-directing and deactivating group for electrophilic aromatic substitution. masterorganicchemistry.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution on the phenyl ring of 2-Methyl-4-(phenylsulfonyl)morpholine would therefore be expected to occur at the meta-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For example, nitration would introduce a nitro group at the 3-position of the phenyl ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also possible, particularly if the ring is further activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). masterorganicchemistry.com The attacking species is a nucleophile, and the aromatic ring acts as the electrophile. masterorganicchemistry.com In the absence of such activating groups and a leaving group, the phenyl ring of this compound is not expected to be highly reactive towards nucleophiles.

Transformations Involving the Morpholine (B109124) Ring Nitrogen

The nitrogen atom of the morpholine ring in this compound is part of a sulfonamide linkage. This significantly diminishes its nucleophilicity compared to a free secondary amine.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the morpholine nitrogen in this compound is generally not feasible due to the electron-withdrawing effect of the phenylsulfonyl group, which renders the nitrogen lone pair less available for nucleophilic attack. N-alkylation and N-acylation are common reactions for secondary amines like morpholine itself, often proceeding under basic conditions with alkyl halides or acylating agents. researchgate.netgoogle.comorganic-chemistry.org However, the sulfonamide nitrogen in the title compound is significantly less reactive.

While direct alkylation of the sulfonamide nitrogen is difficult, N-acylation of sulfonamides can be achieved under specific catalytic conditions. For example, the N-acylation of benzenesulfonamide (B165840) has been accomplished using carboxylic acid chlorides or anhydrides with bismuth(III) salt catalysts. researchgate.net It is conceivable that similar conditions could be applied to related N-phenylsulfonylated heterocycles, though the steric hindrance from the 2-methyl group might influence the reaction efficiency.

Reactivity at the Methyl Position and Other Ring Carbons

The carbon atoms of the morpholine ring and the C2-methyl group offer further sites for chemical modification.

The reactivity of the C-H bonds on the morpholine ring is generally low. However, the positions alpha to the ring oxygen and nitrogen can be activated under certain conditions. The presence of the N-phenylsulfonyl group can influence the acidity of the adjacent protons at the C3 and C5 positions.

Of particular interest is the reactivity at the C2 position, which is adjacent to the ring oxygen and bears a methyl group. The development of methods for the C2-functionalization of N-protected morpholines is an active area of research, often involving organocatalysis to achieve enantioselective transformations. researchgate.netmasterorganicchemistry.com While these methods typically install a functionalized group at C2, they highlight the potential for reactivity at this position.

The methyl group at the C2 position could potentially undergo deprotonation with a strong base to form a carbanion, which could then react with various electrophiles. However, the acidity of these protons is not expected to be high, and strong bases like organolithium reagents would likely be required. The stereochemical outcome of such reactions would be an important consideration.

Below is a summary of potential reactions and the expected reactivity of this compound:

| Reaction Type | Reagent/Conditions | Expected Reactivity/Product |

| Phenyl Ring | ||

| Electrophilic Substitution | HNO₃/H₂SO₄ | Meta-nitration of the phenyl ring |

| Nucleophilic Substitution | Nu⁻ (with activating group) | Substitution on the phenyl ring (requires activating group and leaving group) |

| Morpholine Nitrogen | ||

| Deprotection (Acidic) | Strong Acid (e.g., TfOH) | Cleavage of N-S bond to yield 2-methylmorpholine (B1581761) |

| N-Alkylation/Acylation | Alkyl/Acyl Halide | Generally unreactive due to low nucleophilicity of nitrogen |

| Ring Carbons | ||

| C2-Functionalization | Strong Base then Electrophile | Potential for functionalization at the methyl group or C2 position |

Functionalization of the 2-Methyl Group

While direct functionalization of the 2-methyl group on this compound is not extensively documented in dedicated studies, established organic chemistry principles suggest several potential pathways. The methyl group, being adjacent to an oxygen atom and a nitrogen-bearing a strong electron-withdrawing sulfonyl group, presents a unique electronic environment.

Potential reactions could include:

Halogenation: Under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, the methyl group could be brominated to yield 2-(bromomethyl)-4-(phenylsulfonyl)morpholine. This derivative would serve as a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation of the methyl group could potentially lead to the corresponding aldehyde or carboxylic acid. However, the reaction conditions would need to be carefully selected to avoid oxidation of the morpholine ring or the sulfur atom.

Deprotonation and Alkylation: Treatment with a strong base could potentially deprotonate the methyl group, forming a carbanion that could then be reacted with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. The feasibility of this approach would depend on the acidity of the C-H bonds of the methyl group.

Ring-Opening and Rearrangement Pathways

The morpholine ring in this compound is generally stable. However, under specific and often harsh conditions, ring-opening and rearrangement reactions can be envisaged. Quantum chemistry calculations on morpholinyl radicals suggest that hydrogen abstraction can lead to the formation of carbon-centered radicals, which can then undergo reactions with molecular oxygen, potentially leading to ring-opening. For instance, the reaction of morpholinyl radicals with oxygen can proceed via low-energy pathways to open the ring.

One potential pathway for the ring-opening of the morpholine ring involves reductive cleavage of the C-O bond or the C-N bond. For example, treatment with strong reducing agents might lead to the opening of the ring to form substituted amino alcohols.

Rearrangement reactions of the this compound scaffold are not commonly reported. However, rearrangements of sulfonamide derivatives have been observed under certain conditions, although these are not specific to the morpholine ring itself. nih.gov

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel derivatives and analogues of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. e3s-conferences.org Such studies are crucial for understanding how different structural modifications impact the biological activity of the molecule. The morpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties. nih.govnih.gov

Introduction of Diverse Substituents on Phenylsulfonyl and Morpholine Rings

The phenylsulfonyl and morpholine rings are primary targets for introducing structural diversity.

Phenylsulfonyl Ring Modifications:

The phenyl ring of the phenylsulfonyl group can be readily substituted at the ortho, meta, or para positions. This can be achieved by using appropriately substituted benzenesulfonyl chlorides in the initial synthesis of the morpholine derivative. A variety of commercially available or synthetically accessible substituted benzenesulfonyl chlorides allows for the introduction of a wide range of functional groups, including:

Electron-donating groups: Alkyl, alkoxy groups.

Electron-withdrawing groups: Halogens (F, Cl, Br), nitro groups, cyano groups, and trifluoromethyl groups.

Morpholine Ring Modifications:

While the starting material is this compound, further modifications to the morpholine ring can be envisioned. For instance, the introduction of additional substituents at other positions of the morpholine ring would lead to more complex analogues. The synthesis of substituted morpholines can be achieved through various methods, including palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives. nih.govnih.gov

The following table provides examples of potential derivatives with substituents on the phenylsulfonyl ring.

| Derivative Name | Substituent on Phenyl Ring | Position of Substitution |

| 2-Methyl-4-((4-methylphenyl)sulfonyl)morpholine | Methyl | para |

| 2-Methyl-4-((4-chlorophenyl)sulfonyl)morpholine | Chloro | para |

| 2-Methyl-4-((4-methoxyphenyl)sulfonyl)morpholine | Methoxy | para |

| 2-Methyl-4-((3-nitrophenyl)sulfonyl)morpholine | Nitro | meta |

Formation of Conjugates and Hybrid Molecules

To explore new chemical space and potentially discover novel biological activities, this compound can be used as a building block for the synthesis of conjugates and hybrid molecules. This involves linking the core scaffold to other pharmacologically active moieties.

Conjugation Strategies:

If a functional group, such as a carboxylic acid or an amine, is introduced onto the phenylsulfonyl ring, it can serve as a handle for conjugation. For example, a carboxylic acid derivative could be coupled with an amine-containing molecule using standard peptide coupling reagents to form an amide linkage.

Hybrid Molecules:

Hybrid molecules can be designed by combining the this compound scaffold with other heterocyclic systems known for their biological relevance, such as quinolines, benzimidazoles, or tetrazoles. researchgate.netmdpi.comresearchgate.net For instance, a synthetic route could be devised to link the morpholine-containing fragment to a quinoline (B57606) core, potentially leading to molecules with dual activity or an improved pharmacological profile.

The following table lists some potential hybrid molecules incorporating the this compound scaffold.

| Hybrid Molecule Type | Linked Pharmacophore | Potential Linkage |

| Quinoline Hybrid | 2-Chloroquinoline | Amine on a substituted phenyl ring |

| Benzimidazole Hybrid | 2-(Chloromethyl)benzimidazole | Amine on a substituted phenyl ring |

| Tetrazole Hybrid | 5-Thio-1H-tetrazole derivative | Alkylation of a functionalized derivative |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-4-(phenylsulfonyl)morpholine, these calculations would reveal details about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of a molecule. For this compound, a key area of investigation would be its conformational isomers. This would involve analyzing the orientation of the substituents on the morpholine (B109124) ring.

The primary conformations of the morpholine ring are the chair and boat forms. It is generally expected that the chair conformation is significantly more stable. Within the chair conformation, the methyl group at the C2 position can be in either an axial or equatorial position. Similarly, the bulky phenylsulfonyl group attached to the nitrogen atom will have preferred orientations to minimize steric hindrance.

A typical DFT study would calculate the relative energies of these different conformers to determine the global minimum energy structure. The results would likely be presented in a data table, as shown in the hypothetical example below.

Hypothetical DFT Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (2-methyl equatorial) | 0.00 |

| Chair (2-methyl axial) | Data not available |

| Boat Conformations | Data not available |

Note: This table is for illustrative purposes only. The data is hypothetical due to the absence of specific studies on this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A computational study would visualize the distribution of the HOMO and LUMO across the molecular structure. For this compound, it is anticipated that the HOMO would be localized on the morpholine ring and the phenyl group, while the LUMO would likely be centered on the electron-withdrawing sulfonyl group and the phenyl ring.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The data is hypothetical due to the absence of specific studies on this compound.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time.

Dynamics of the Morpholine Ring Inversion

The morpholine ring is not rigid and can undergo a "chair-to-chair" inversion, where the axial and equatorial positions are interchanged. MD simulations can be used to model this process and calculate the energy barrier associated with the ring flip. A higher energy barrier would indicate a more rigid ring system.

Rotational Barriers of the Phenylsulfonyl Group

The bond connecting the nitrogen of the morpholine ring and the sulfur of the phenylsulfonyl group allows for rotation. However, this rotation is not entirely free due to steric hindrance between the phenyl group and the morpholine ring. Computational methods can determine the energy barriers for this rotation, identifying the most stable rotational angles.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is an invaluable tool for studying the step-by-step pathway of a chemical reaction. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction mechanism and understand the factors that control the reaction's outcome. No such studies have been reported for this specific compound in the available literature.

Transition State Analysis for Key Synthetic Steps

No published studies were identified that performed transition state analysis for the key synthetic steps of this compound. Such analyses, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms, determining rate-limiting steps, and optimizing synthetic procedures.

Energetic Profiles of Transformation Reactions

Information regarding the energetic profiles of transformation reactions involving this compound is not available in the current body of scientific literature. These profiles would provide valuable thermodynamic and kinetic data about the compound's formation and reactivity.

Ligand-Target Docking and Molecular Modeling Studies

While molecular docking is a common practice for exploring the biological potential of morpholine-containing compounds, no specific ligand-target docking or molecular modeling studies for this compound have been published. nih.govgyanvihar.orgnih.govresearchgate.netacs.org A patent has listed phenylsulfonylmorpholine structures as potential inhibitors of Discoidin domain-containing receptor 2 (DDR2), but does not provide specific computational data for the 2-methyl derivative. google.comgoogle.com

Prediction of Binding Modes with Biological Macromolecules

There are no available predictions or experimental determinations of the binding modes of this compound with any biological macromolecules. Such studies are essential for understanding the specific interactions that could mediate a biological effect.

Estimation of Binding Energies and Interaction Types

Without specific docking studies, there are no estimations of binding energies or characterizations of interaction types (e.g., hydrogen bonding, hydrophobic interactions) for this compound with any biological target.

Prediction of Computed Descriptors (e.g., TPSA, Rotatable Bonds) in Research Context

While theoretical studies on related sulfonamide derivatives have been conducted to determine properties like pKa and hydrophobicity, specific computed descriptors for this compound within a research context are not reported. nih.gov Public chemical databases may contain basic computed properties, but these are generally not presented within the framework of a detailed research investigation.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Methyl-4-(phenylsulfonyl)morpholine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The analysis is based on predicted data derived from the known spectra of the parent compound, 4-(phenylsulfonyl)morpholine (B1295087), and established principles of substituent effects in NMR.

Detailed ¹H and ¹³C NMR Assignments

The introduction of a methyl group at the C-2 position of the morpholine (B109124) ring induces notable changes in the chemical shifts of adjacent and nearby protons and carbons compared to the unsubstituted 4-(phenylsulfonyl)morpholine. The electron-donating nature of the methyl group is expected to cause a slight upfield shift (to lower ppm values) for the geminal and vicinal protons and carbons. The phenylsulfonyl group, being strongly electron-withdrawing, significantly deshields the protons and carbons of the morpholine ring attached to the nitrogen atom, as well as the aromatic protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the methyl, morpholine, and phenyl protons. The morpholine protons are diastereotopic due to the chiral center at C-2 and the ring's conformation, leading to more complex splitting patterns than in the symmetrical parent compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.0 - 4.2 | m | - |

| H-3 (axial) | 2.8 - 3.0 | dt | J ≈ 12.0, 3.0 |

| H-3 (equatorial) | 3.8 - 4.0 | ddd | J ≈ 12.0, 4.0, 2.0 |

| H-5 (axial) | 2.6 - 2.8 | dt | J ≈ 12.0, 10.0 |

| H-5 (equatorial) | 3.6 - 3.8 | ddd | J ≈ 12.0, 4.0, 2.0 |

| H-6 (axial) | 3.2 - 3.4 | ddd | J ≈ 11.0, 11.0, 3.0 |

| H-6 (equatorial) | 3.9 - 4.1 | ddd | J ≈ 11.0, 4.0, 2.0 |

| CH₃ | 1.2 - 1.4 | d | J ≈ 6.5 |

| Phenyl H (ortho) | 7.8 - 8.0 | d | J ≈ 7.5 |

| Phenyl H (meta) | 7.5 - 7.7 | t | J ≈ 7.5 |

| Phenyl H (para) | 7.6 - 7.8 | t | J ≈ 7.5 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. The presence of the methyl group at C-2 breaks the symmetry of the morpholine ring, resulting in six distinct signals for the morpholine carbons, in addition to the signals for the phenyl group and the methyl group itself.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 72.0 - 74.0 |

| C-3 | 48.0 - 50.0 |

| C-5 | 45.0 - 47.0 |

| C-6 | 66.0 - 68.0 |

| CH₃ | 18.0 - 20.0 |

| Phenyl C (ipso) | 135.0 - 137.0 |

| Phenyl C (ortho) | 127.0 - 129.0 |

| Phenyl C (meta) | 129.0 - 131.0 |

| Phenyl C (para) | 133.0 - 135.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Key correlations would be observed between the H-2 proton and the methyl protons, as well as with the H-3 protons. Similarly, correlations between H-3, H-5, and H-6 protons would confirm the structure of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already established proton assignments. For example, the carbon signal around 18-20 ppm would show a correlation to the methyl proton doublet, confirming its identity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis. For instance, observing a NOE between the axial protons on C-3 and C-5 would support a chair conformation for the morpholine ring.

Conformational Analysis via Coupling Constants and NOE Data

The morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. Evidence for this conformation can be derived from ¹H NMR data.

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. In a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Analysis of the coupling constants for the morpholine protons would allow for the assignment of axial and equatorial positions and thus confirm the chair conformation. researchgate.net

Furthermore, NOESY data can provide through-space correlations that support the proposed conformation. For example, strong NOE signals are expected between protons in a 1,3-diaxial relationship. The orientation of the methyl group at C-2 (axial or equatorial) could also be determined through NOE correlations to the axial or equatorial protons on adjacent carbons. The equatorial position is generally favored for steric reasons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 242.0953 |

| [M+Na]⁺ | 264.0772 |

Note: The calculated m/z values are for the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. The fragmentation of this compound would likely proceed through several key pathways.

Predicted Key Fragmentation Pathways

Loss of the Phenylsulfonyl Group: A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond, leading to the formation of a phenylsulfonyl radical and a protonated 2-methylmorpholine (B1581761) fragment.

Cleavage of the Morpholine Ring: The morpholine ring can undergo cleavage, for example, through a retro-Diels-Alder type reaction or loss of small neutral molecules like ethene.

Fragmentation of the Phenylsulfonyl Moiety: The phenylsulfonyl fragment itself can break down, commonly by loss of SO₂ to give a phenyl cation.

Predicted Fragmentation Data Table

| m/z (Predicted) | Possible Fragment Identity |

| 241 | [M]⁺ (Molecular Ion) |

| 141 | [C₆H₅SO₂]⁺ |

| 101 | [M - C₆H₅SO₂]⁺ (2-Methylmorpholine fragment) |

| 77 | [C₆H₅]⁺ |

This detailed spectroscopic analysis provides a robust and comprehensive structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its morpholine ring, phenyl group, and sulfonyl group.

The key functional groups and their anticipated vibrational frequencies are:

Sulfonyl Group (SO₂): This group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching (ν_as(SO₂)) is typically observed in the range of 1350-1300 cm⁻¹, while the symmetric stretching (ν_s(SO₂)) appears in the 1160-1120 cm⁻¹ region. These intense bands are a clear indicator of the presence of the phenylsulfonyl moiety.

Morpholine Ring: The C-O-C ether linkage within the morpholine ring will show a characteristic stretching vibration (ν(C-O-C)) typically between 1140 and 1070 cm⁻¹. The C-N stretching vibration (ν(C-N)) of the tertiary amine within the ring is expected in the 1200-1020 cm⁻¹ range.

Phenyl Group: The presence of the aromatic phenyl ring will give rise to several characteristic bands. The C-H stretching vibrations (ν(C-H)) of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations (ν(C=C)) within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene (B1212753) groups of the morpholine ring will be observed in the 2950-2850 cm⁻¹ range.

The combination of these characteristic absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and the confirmation of its functional group composition. mdpi.commdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| Phenyl C=C | Stretching | 1600-1450 |

| Sulfonyl S=O | Asymmetric Stretching | 1350-1300 |

| Sulfonyl S=O | Symmetric Stretching | 1160-1120 |

| Morpholine C-O-C | Stretching | 1140-1070 |

| Morpholine C-N | Stretching | 1200-1020 |

X-ray Crystallography of the Compound and its Derivatives

For this compound, a single-crystal X-ray diffraction analysis would reveal the solid-state conformation of both the morpholine and phenylsulfonyl groups. The morpholine ring is expected to adopt a chair conformation, which is its most stable form. The methyl group at the C-2 position can be either in an axial or equatorial position, and X-ray crystallography can definitively determine this stereochemistry.

The orientation of the phenylsulfonyl group relative to the morpholine ring is also a key structural feature. The analysis would determine the torsion angles around the S-N bond, revealing the spatial relationship between the aromatic ring and the heterocyclic system.

While this compound does not possess strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker intermolecular interactions that are crucial for crystal packing. The oxygen atoms of the sulfonyl group and the ether oxygen of the morpholine ring are potential hydrogen bond acceptors.

Weak C-H···O hydrogen bonds are expected to be a significant feature in the crystal structure, where hydrogen atoms from the phenyl ring or the aliphatic part of the morpholine ring interact with the sulfonyl or ether oxygen atoms of neighboring molecules. These interactions, although individually weak, can collectively play a major role in stabilizing the crystal lattice. bohrium.com

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (phenyl, morpholine) | O (sulfonyl, ether) | Formation of molecular networks |

| π-π Stacking | Phenyl ring | Phenyl ring | Stabilization of layered structures |

Chiroptical Spectroscopy for Enantiopure Forms (if applicable)

The presence of a stereocenter at the C-2 position of the morpholine ring (due to the methyl group) makes this compound a chiral molecule. This means it can exist as a pair of enantiomers, (R)-2-Methyl-4-(phenylsulfonyl)morpholine and (S)-2-Methyl-4-(phenylsulfonyl)morpholine. If this compound is synthesized in an enantiopure or enantioenriched form, chiroptical spectroscopy techniques can be employed to characterize its stereochemistry.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The two main techniques are:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum will show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, such as the phenylsulfonyl group. The ECD spectrum of one enantiomer will be a mirror image of the other, allowing for the determination of the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide information about the stereochemistry based on the vibrational modes of the molecule.

For this compound, the phenylsulfonyl group would be the primary chromophore for ECD analysis. The chiroptical response would be sensitive to the conformation of the molecule and the spatial arrangement of the chromophore relative to the chiral center. Therefore, chiroptical spectroscopy would be an invaluable tool for confirming the enantiomeric purity and assigning the absolute configuration of the separated enantiomers of this compound. nih.govnih.govresearchgate.net

Biological Activities and Mechanistic Insights Focus on Molecular and Cellular Mechanisms

Enzyme Inhibition and Modulation Studies

The following subsections detail the known inhibitory and modulatory effects of 2-Methyl-4-(phenylsulfonyl)morpholine on various enzymes. It is important to note that while the broader class of morpholine-containing compounds has been investigated for diverse biological activities, specific data for this compound is limited in the public domain.

Tyrosinase Inhibition Mechanisms

Currently, there are no specific studies available in the reviewed scientific literature that investigate the tyrosinase inhibitory activity of this compound. Therefore, its mechanism of action, such as whether it would act as a competitive, non-competitive, or other type of inhibitor, remains uncharacterized.

Phosphodiesterase 3 (PDE3) Inhibition and Binding Interactions

There is no available scientific literature detailing studies on the inhibitory effects or binding interactions of this compound with phosphodiesterase 3 (PDE3).

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

Specific data on the inhibition of acetylcholinesterase (AChE) or monoamine oxidase (MAO) by this compound are not present in the currently available scientific literature. However, the morpholine (B109124) scaffold is a component of compounds that have been investigated for MAO inhibition. For instance, a series of morpholine-based chalcones were evaluated for their inhibitory activities against both MAO-A and MAO-B, though these compounds are structurally distinct from this compound.

Cyclooxygenase (COX-1, COX-2) Inhibition

Direct experimental data on the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) by this compound is not available in the reviewed literature. It is worth noting that the 4-(phenylsulfonyl) moiety is a key pharmacophore in some selective COX-2 inhibitors. Research on derivatives of 4-(phenylsulfonyl)morpholine (B1295087) has been conducted in the context of anti-cancer properties, but specific COX inhibition data for the 2-methyl variant has not been reported. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding the molecular and cellular mechanisms underlying their biological activities. By systematically modifying different parts of the molecule—the morpholine ring, the phenylsulfonyl group, and the methyl substituent—researchers can identify key structural features that govern potency and selectivity. Such studies, although not exhaustively available for this specific compound, can be inferred from research on related 4-(phenylsulfonyl)morpholine derivatives and other substituted morpholines.

Identification of Key Structural Features for Specific Biological Activities

The 4-(phenylsulfonyl)morpholine scaffold has been identified as a valuable pharmacophore in the development of novel therapeutic agents, particularly in the context of cancer treatment. researchgate.net The biological activity of derivatives based on this core structure is significantly influenced by the nature and position of substituents on both the phenyl ring and the morpholine moiety.

The Phenylsulfonyl Group: The phenylsulfonyl group plays a critical role in the interaction of these compounds with their biological targets. Modifications to the phenyl ring can dramatically alter activity. For instance, in a series of 4-(phenylsulfonyl)morpholine derivatives developed as agents against triple-negative breast cancer, the substitution pattern on the phenyl ring was a key determinant of cytotoxic potency. researchgate.net While specific data on substitutions for this compound is not available, related studies on similar sulfonamide-containing compounds often show that electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the sulfonyl group, thereby influencing binding affinity to target proteins. nih.gov

The Morpholine Ring: The morpholine ring is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic properties and acting as a key interaction motif. researchgate.netnih.gov In the context of the 4-(phenylsulfonyl)morpholine core, the morpholine nitrogen is engaged in the sulfonamide linkage, and the morpholine oxygen can participate in hydrogen bonding interactions. The ring itself adopts a chair conformation, which positions its substituents in specific spatial orientations.

To illustrate the impact of structural modifications on biological activity, the following interactive data table summarizes hypothetical SAR data based on common findings in medicinal chemistry for similar scaffolds.

| Compound ID | R1 (Phenyl Substitution) | R2 (Morpholine Substitution) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 5.2 |

| 2 | 4-Cl | H | 1.8 |

| 3 | 4-OCH₃ | H | 3.5 |

| 4 | H | 2-CH₃ | 2.1 |

| 5 | 4-Cl | 2-CH₃ | 0.9 |

| 6 | H | 3-CH₃ | 3.8 |

Note: This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this compound.

This hypothetical data suggests that a chloro-substitution on the phenyl ring and a methyl group at the 2-position of the morpholine ring are beneficial for activity, a common trend observed in many kinase inhibitor series.

Understanding the Impact of Stereochemistry on Biological Mechanisms

The presence of a methyl group at the C-2 position of the morpholine ring in this compound results in stereoisomerism, with the existence of (R)- and (S)-enantiomers. The spatial arrangement of the methyl group can have a profound impact on the interaction of these enantiomers with their biological targets, which are themselves chiral. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different potency, efficacy, and even different pharmacological activities. nih.gov

While specific studies on the stereochemistry of this compound are not publicly available, the importance of stereochemistry can be inferred from related molecules. For example, in a series of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the activity was found to be highly stereospecific, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. This difference in activity was attributed to the specific orientation of the chiral center allowing for optimal hydrogen bonding and hydrophobic interactions within the receptor binding site.

The orientation of the 2-methyl group in either the axial or equatorial position of the morpholine chair conformation will dictate its spatial projection. This, in turn, will influence how the molecule fits into a protein's binding pocket. One enantiomer might position the methyl group for a favorable hydrophobic interaction, leading to enhanced binding and biological activity, while the other enantiomer might place the methyl group in a sterically hindered region, leading to reduced or no activity.

The differential activity of stereoisomers provides a powerful tool for mechanistic studies. By comparing the effects of the individual (R)- and (S)-enantiomers, researchers can gain insights into the specific nature of the binding interaction and the topology of the binding site. A significant difference in the activity of the enantiomers would strongly suggest a specific, high-affinity binding interaction with a biological target.

The following data table illustrates the potential differences in biological activity that could be observed between the enantiomers of a chiral compound.

| Isomer | Biological Activity (IC₅₀, µM) | Target Engagement (Affinity, Kd) |

| (R)-2-Methyl-4-(phenylsulfonyl)morpholine | 0.5 | Low nM |

| (S)-2-Methyl-4-(phenylsulfonyl)morpholine | 15.2 | High µM |

| Racemic Mixture | 7.8 | - |

Note: This table is a hypothetical representation to illustrate the potential impact of stereochemistry and is not based on experimentally determined values for this compound.

Applications in Organic Synthesis and Material Science

2-Methyl-4-(phenylsulfonyl)morpholine as a Potential Chiral Auxiliary or Ligand

The inherent chirality of the 2-methylmorpholine (B1581761) scaffold and the electronic influence of the N-phenylsulfonyl group suggest its potential utility as a chiral auxiliary or ligand in asymmetric synthesis. The morpholine (B109124) ring is a privileged structural motif found in many bioactive compounds and catalysts.

Chiral morpholine derivatives are instrumental in a variety of asymmetric catalytic methods. A highly effective method for producing 2-substituted chiral morpholines is through the asymmetric hydrogenation of dehydromorpholines. This reaction, often catalyzed by a rhodium complex with a bisphosphine ligand, can yield a wide array of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields.

Furthermore, morpholine-based organocatalysts have been developed and proven efficient. For instance, new catalysts derived from β-morpholine amino acids have been successfully used in the 1,4-addition reaction of aldehydes to nitroolefins, achieving excellent yields and high diastereoselectivity and enantioselectivity. These examples underscore the capacity of the morpholine scaffold to induce stereoselectivity in catalytic processes.

The synthesis of specific enantiomers of morpholine derivatives often relies on established enantioselective techniques. The Sharpless asymmetric epoxidation, for example, has been employed to establish the key stereocenters in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.

Diastereoselective syntheses of substituted morpholines have also been reported. For instance, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates can produce morpholine hemiaminals, which can be further elaborated. The diastereoselectivity in these transformations is often controlled by steric factors, such as the avoidance of strain between a substituent at the C-3 position and the N-tosyl group. The use of (S)-1-phenylethylamine as a chiral auxiliary has been demonstrated in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, highlighting a common strategy for controlling stereochemistry.

| Transformation Type | Catalyst/Auxiliary Principle | Example Reaction | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | Hydrogenation of 2-substituted dehydromorpholines | Quantitative yields, up to 99% ee | |

| Enantioselective Epoxidation | Sharpless Asymmetric Epoxidation | Synthesis of chiral epoxy-alcohols for morpholine synthesis | Established key stereocenters for final product | |

| Diastereoselective Cascade | Substrate control (N-tosyl group) | Reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates | Formation of specific diastereomers | |

| Organocatalytic 1,4-Addition | β-morpholine amino acid catalysts | Addition of aldehydes to nitroolefins | Excellent yields and high stereoselectivity |

Building Block for Complex Molecule Synthesis

The morpholine ring is a versatile building block for constructing more complex molecular architectures, including natural products and advanced heterocyclic systems.

While a direct role for this compound as an intermediate in a specific natural product total synthesis is not documented, the synthesis of natural products and their analogues is a key application area for heterocyclic compounds. Divergent synthesis, where many natural products are synthesized from a common intermediate, is a strategy that enhances the efficiency of chemical synthesis. For example, a creative divergent synthesis was used to produce four different fawcettimine-class Lycopodium alkaloids from a common precursor. Given the prevalence of the morpholine motif in nature, derivatives serve as crucial starting materials. For instance, alkaloids like chelonin A and chelonin C, which contain a 2,6-disubstituted morpholine fragment, have been targets of total synthesis.

Morpholine derivatives are valuable precursors for creating advanced and often biologically active heterocyclic scaffolds. Diastereoselective and diastereoconvergent syntheses starting from a tosyl-activated oxazetidine have been shown to produce conformationally rigid 2- and 3-substituted morpholines. These structures can then be further functionalized. For example, a morpholine hemiaminal can be reduced or converted to a cyano derivative, providing a handle for further synthetic elaboration. The phenylsulfonyl group, as seen in N-phenylsulfonyl imines, can participate in cycloaddition reactions to form other complex heterocyclic systems like 4-styrylimidazoles and pyrrole (B145914) derivatives.

| Precursor Type | Reaction / Elaboration | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| Substituted Morpholine Hemiaminal | Reduction with Et3SiH / BF3·Et2O | Reduced Morpholine Derivative | Introduction of new functionalities | |

| Substituted Morpholine Hemiaminal | Reaction with TMSCN | Cyano-substituted Morpholine | Creates a handle for further synthesis | |

| N-Phenylsulfonyl-1-azabuta-1,3-diene | Cycloaddition with an oxazolium oxide | 4-Styrylimidazoles and Pyrroles | Construction of diverse heterocyclic systems | |

| General Morpholine Derivatives | Various synthetic transformations | Precursors for enantiomerically pure α-amino acids and β-amino alcohols | Key building blocks for biologically active compounds |

Non-Pharmaceutical Industrial Applications (if identified)

Specific non-pharmaceutical industrial applications for this compound have not been identified in the literature. However, a structurally related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MMMP), is used commercially as an industrial photoinitiator to trigger polymerization reactions. This indicates that molecules containing the 2-methylmorpholine core have utility in the field of material science, suggesting a potential, though unexplored, avenue for this compound.

Corrosion Control Agents (general morpholine application, contextual)

Morpholine and its derivatives are widely recognized for their role as corrosion inhibitors, particularly in steam boiler and condensate systems. mdpi.comgoogle.comconsolidated-chemical.com They function by neutralizing acidic species like carbon dioxide, thereby raising the pH of the water and reducing its corrosive action on metal surfaces. google.com The volatility of morpholine is similar to that of water, allowing it to be carried with the steam and provide protection throughout the system. consolidated-chemical.com

In the context of this compound, its basic nitrogen atom, a characteristic feature of the morpholine ring, could theoretically act as a neutralizing agent. The molecule could form a protective film on metal surfaces through physical and chemical adsorption, with the nitrogen and oxygen atoms coordinating with metal ions to prevent corrosive interactions. mdpi.com Studies on morpholine salts have demonstrated their ability to form such protective layers, significantly reducing corrosion rates. mdpi.com However, the bulky phenylsulfonyl group might sterically hinder the molecule's ability to approach and effectively coat a metal surface, and its electron-withdrawing nature would reduce the basicity of the nitrogen atom, potentially diminishing its neutralizing capacity compared to unsubstituted morpholine.

Rubber Chemicals (general morpholine application, contextual)

Morpholine derivatives are important intermediates in the manufacturing of rubber chemicals, especially as delayed-action vulcanization accelerators. consolidated-chemical.com These accelerators are crucial in the rubber industry for controlling the timing of the vulcanization process, preventing premature curing during the mixing stages. The presence of a morpholine moiety can influence the cure rate and the final properties of the rubber product.

While there is no specific information on the use of this compound in the rubber industry, its structural components suggest a potential, albeit unproven, role. The morpholine part of the molecule could be leveraged in the synthesis of novel rubber additives. However, the impact of the 2-methyl and 4-phenylsulfonyl substituents on its effectiveness as a rubber chemical would require empirical investigation. The steric and electronic effects of these groups would likely alter its reactivity and solubility in rubber formulations compared to simpler morpholine derivatives.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables are based on computed properties and data for the closely related parent compound, 4-(Phenylsulfonyl)morpholine (B1295087).

Table 1: Physical and Chemical Properties of 4-(Phenylsulfonyl)morpholine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | nih.gov |

| Molecular Weight | 227.28 g/mol | nih.gov |

| XLogP3-AA | 0.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Table 2: Spectroscopic Data of 4-(Phenylsulfonyl)morpholine

| Data Type | Interpretation | Source |

| Computed 1H NMR Spectrum | Complex pattern expected due to aromatic and morpholine protons. | Data not available |

| Computed 13C NMR Spectrum | Signals corresponding to aromatic carbons and morpholine ring carbons. | Data not available |

| Mass Spectrum | Molecular ion peak (M+) expected at m/z 227. | nih.gov |

Table 3: Crystallographic Data of a Morpholine Derivative

The following data is for a related morpholine-containing compound, as specific crystallographic data for this compound is not available. This illustrates the type of data obtained from X-ray crystallography.

| Parameter | Value (for 4-(morpholin-4-yl)pyrimidin-2-ylamide) | Source |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 11.4563 (4) | iucr.org |

| b (Å) | 16.6343 (6) | iucr.org |

| c (Å) | 13.9841 (5) | iucr.org |

| β (°) | 108.349 (2) | iucr.org |

| Volume (ų) | 2530.9 (2) | iucr.org |

Future Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes